The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of Pralsetinib (BLU-667)
The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of Pralsetinib (BLU-667)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralsetinib (formerly BLU-667), marketed as Gavreto®, is a potent and selective oral inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, including fusions and mutations, are key drivers in the pathogenesis of various malignancies, notably non-small cell lung cancer (NSCLC) and thyroid cancers.[2] Pralsetinib was meticulously designed by Blueprint Medicines to target these RET alterations with high precision, offering a new therapeutic avenue for patients with these genetically defined cancers.[3] This technical guide provides an in-depth timeline of the discovery and development of pralsetinib, detailing the crucial preclinical and clinical studies that paved the way for its approval and clinical use.
Discovery and Preclinical Development
The journey of pralsetinib began with a focused drug discovery program at Blueprint Medicines, leveraging their proprietary compound library to identify a highly selective RET inhibitor.[4] The primary goal was to develop a molecule with potent activity against the most common RET fusions and mutations, including those predicted to confer resistance to multi-kinase inhibitors.[4]
Preclinical Rationale and Lead Optimization
Preclinical investigations revealed that pralsetinib (BLU-667) demonstrated sub-nanomolar potency against wild-type RET and various oncogenic RET alterations.[4][5] A key feature of its design is its high selectivity for RET over other kinases, such as VEGFR2, thereby minimizing off-target toxicities commonly associated with multi-kinase inhibitors.[4][6]
In Vitro and In Vivo Efficacy
In preclinical models, pralsetinib effectively inhibited RET signaling and suppressed the growth of RET-driven cancer cell lines.[7] In vivo studies using xenograft models of NSCLC and thyroid cancer further demonstrated its potent anti-tumor activity.[1][7]
Key Preclinical Experimental Protocols
Biochemical Kinase Assays
Methodology: The inhibitory activity of pralsetinib against a panel of kinases was determined using a filter-binding assay.[1][5]
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Kinase Panel Screening: Pralsetinib was initially screened at a concentration of 300 nmol/L against 371 kinases.[1][5]
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IC50 Determination: For kinases showing greater than 50% inhibition, full 10-point concentration-response curves were generated with pralsetinib concentrations up to 1 µmol/L.[1][5]
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Reaction Conditions: The kinase reactions were initiated with the addition of ³³P-ATP (10 mCi/mL) at a final ATP concentration of 200 µmol/L.[1][5]
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Detection: Kinase activity was measured by detecting the incorporation of ³³P into the substrate using a filter-binding method.[1][5]
Cellular Proliferation Assays
Methodology: The effect of pralsetinib on the proliferation of RET-driven cancer cell lines was assessed using CellTiter-Glo® and BrdU incorporation assays.[7]
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Cell Lines: KIF5B-RET Ba/F3 cells, TT, MZ-CRC-1, TPC-1, and LC2/ad cells were used.[7]
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Treatment: Cells were exposed to a range of pralsetinib concentrations (from 95.4 pM to 25 µM) for 48 hours to 4 days.[7]
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Proliferation Measurement:
In Vivo Xenograft Studies
Methodology: The anti-tumor efficacy of pralsetinib in vivo was evaluated in murine xenograft models.[7]
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Animal Model: BALB/c nude mice were used.[7]
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Tumor Cell Implantation: Mice were subcutaneously inoculated in the right flank with KIF5B-RET Ba/F3, KIF5B-RET V804L Ba/F3, or TT cells.[7]
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Treatment: Once tumors were established, mice were treated orally with pralsetinib at doses of 3, 10, or 30 mg/kg twice daily, or 60 mg/kg once daily. A vehicle control was also included.[7]
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Efficacy Assessment: Tumor growth was monitored regularly, and the anti-tumor activity was evaluated based on tumor growth inhibition.
Quantitative Preclinical Data Summary
| Parameter | RET Variant | Cell Line | IC50 (nM) | Reference |
| Biochemical IC50 | Wild-type RET | - | 0.4 | [1][5] |
| RET V804L | - | 0.3 | [1] | |
| RET V804M | - | 0.4 | [1] | |
| RET M918T | - | 0.4 | [1][5] | |
| CCDC6-RET | - | 0.4 | [1] | |
| Cellular Proliferation IC50 | KIF5B-RET | Ba/F3 | 12 | [8] |
| KIF5B-RET V804L | Ba/F3 | 11 | [8] | |
| KIF5B-RET V804M | Ba/F3 | 10 | [8] | |
| KIF5B-RET V804E | Ba/F3 | 15 | [8] |
Clinical Development: The ARROW Trial
The clinical development of pralsetinib was primarily driven by the pivotal Phase 1/2 ARROW trial (NCT03037385). This multi-cohort, open-label study was designed to evaluate the safety, tolerability, and anti-tumor activity of pralsetinib in patients with RET-altered solid tumors.[9][10]
ARROW Trial Design and Methodology
Study Design: The ARROW trial consisted of a Phase 1 dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a Phase 2 dose-expansion phase to evaluate efficacy in specific patient cohorts.[9][10]
Patient Population: The trial enrolled patients aged 18 years or older with locally advanced or metastatic solid tumors harboring RET alterations, including RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer (MTC).[9][10] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 (later amended to 0-1).[9][10]
Treatment: In the Phase 2 portion, patients received pralsetinib at the RP2D of 400 mg once daily.[9][10]
Primary Endpoints: The primary endpoints for the Phase 2 part of the study were Overall Response Rate (ORR) as assessed by a blinded independent central review according to RECIST v1.1, and safety.[9][10]
Clinical Efficacy and Safety
The ARROW trial demonstrated impressive clinical activity of pralsetinib in patients with RET fusion-positive NSCLC. The results showed high and durable response rates in both treatment-naïve and previously treated patients.[4][9] The safety profile of pralsetinib was generally manageable, with the most common treatment-related adverse events being neutropenia, hypertension, and anemia.[9]
Clinical Trial Data Summary (ARROW Trial - RET Fusion-Positive NSCLC)
| Patient Cohort | N | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Previously Platinum-Treated | 87 | 61% (95% CI 50-71) | 6% | [9] |
| Treatment-Naïve | 27 | 70% (95% CI 50-86) | 11% | [9] |
Regulatory Milestones
The compelling data from the ARROW trial led to accelerated regulatory approvals for pralsetinib.
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September 4, 2020: The U.S. Food and Drug Administration (FDA) granted accelerated approval to pralsetinib for the treatment of adult patients with metastatic RET fusion-positive NSCLC.[2]
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December 1, 2020: The FDA granted accelerated approval for the treatment of adult and pediatric patients 12 years of age and older with advanced or metastatic RET-mutant MTC who require systemic therapy, and for adult and pediatric patients 12 years of age and older with advanced or metastatic RET fusion-positive thyroid cancer who require systemic therapy and are radioactive iodine-refractory.
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August 9, 2023: The FDA granted regular approval for adult patients with metastatic RET fusion-positive NSCLC.
Signaling Pathway and Experimental Workflow Visualizations
RET Signaling Pathway and Pralsetinib's Mechanism of Action
Caption: Pralsetinib inhibits the activated RET receptor, blocking downstream signaling pathways.
Preclinical In Vivo Xenograft Study Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pralsetinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roche.com [roche.com]
- 4. Blueprint Medicines Announces Top-line Data for Pralsetinib and Initiates Rolling NDA Submission to FDA for the Treatment of Patients with RET Fusion-Positive Non-Small Cell Lung Cancer [prnewswire.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Blueprint Medicines Presents ARROW Trial Data for GAVRETO® (pralsetinib) Highlighting Durable Clinical Activity in Patients with Metastatic RET Fusion-Positive Non-Small Cell Lung Cancer and Other Advanced Solid Tumors [prnewswire.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. blueprintmedicines.com [blueprintmedicines.com]
- 9. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
